molecular formula C13H17N3 B1314412 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile CAS No. 859850-90-1

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Cat. No. B1314412
M. Wt: 215.29 g/mol
InChI Key: NNYDAONDPGWBRI-UHFFFAOYSA-N
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Description

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a chemical compound with the CAS Number: 859850-90-1 . It has a molecular weight of 215.3 and is typically found in the form of a yellow to brown powder or crystals or liquid . It is used in organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C13H17N3 . The InChI Code is 1S/C13H17N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,11H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a yellow to brown powder or crystals or liquid . It has a molecular weight of 215.3 . It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

    • Application : Google DeepMind’s AlphaFold 3, an AI model, can predict the structure and interactions of all life’s molecules, which could potentially transform our understanding of the biological world and drug discovery .
    • Methods : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
    • Results : For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods .
  • Field : Materials Science

    • Application : A novel Mannich base organic Non-Linear Optical (NLO) crystal, 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol, was synthesized for the analysis of electro-optic applications .
    • Methods : The crystal was synthesized using acetonitrile as a solvent and developed using the slow evaporation technique at room temperature .
    • Results : The SHG efficiency of the crystal was found to be 1.03 times that of standard KDP .
  • It is available for research purposes .
  • Its CAS number is 859850-90-1 .
  • It has a molecular weight of 215.29 .
  • It has a high GI absorption and is highly soluble .
  • It is available for research purposes .
  • Its CAS number is 859850-90-1 .
  • It has a molecular weight of 215.29 .
  • It has a high GI absorption and is highly soluble .

Safety And Hazards

The compound has several hazard statements including H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . It also may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYDAONDPGWBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428216
Record name 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile

CAS RN

859850-90-1
Record name 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-formyl-benzonitrile (1.5 g, 11.45 mmol), N-methyl piperazine (1.49 g, 14.9 mmol) and NaBH(OAc)3 (3.63 g, 17.18 mmol) in DCM (75 ml) and CH3COOH (0.851 ml, 14.9 mmol) was stirred overnight at room temperature, then diluted with DCM and washed with 1 M Na2CO3. The organic phase was dried over Na2SO4 and evaporated in vacuo. The crude mixture was purified by column chromatography (eluent: DCM/MeOH/NH4OH 97:3:0.5) to give 1.7 g of 3-(4-methyl-piperazin-1-ylmethyl)-benzonitrile.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
0.851 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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